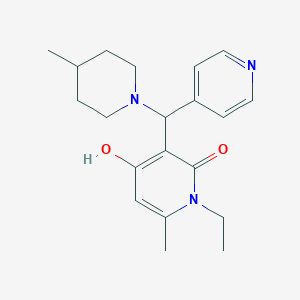

![molecular formula C18H14N4O B2358191 4-[3-(4-Methylphenyl)-2,1-benzoxazol-5-yl]pyrimidin-2-amine CAS No. 478692-83-0](/img/structure/B2358191.png)

4-[3-(4-Methylphenyl)-2,1-benzoxazol-5-yl]pyrimidin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

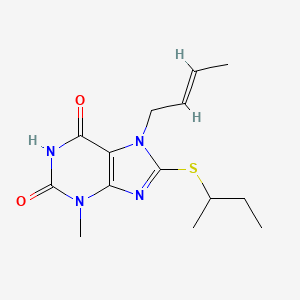

This compound is a derivative of 2-aminopyrimidine . It has been studied for its antitrypanosomal and antiplasmodial activities . The compound was prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Synthesis Analysis

The synthesis of this compound involves several steps. Starting from acyclic materials, benzylidene acetones and ammonium thiocyanates, the process includes ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrimidine ring attached to a benzoxazole ring via an amine group . The benzoxazole ring is further substituted with a methylphenyl group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Applications De Recherche Scientifique

1. Crystal Structure and DFT Studies

The crystal structure of a similar compound, 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine, has been analyzed. This study provides insights into its molecular conformation, supramolecular chain formation, and electrostatic potential surfaces. These characteristics are important for understanding the biological activity and chemical reactivity of the compound (Murugavel, Vijayakumar, Nagarajan, & Ponnuswamy, 2014).

2. Antibacterial and Antifungal Activities

Various derivatives of pyrimidine, similar to the compound , have shown significant antibacterial and antifungal activities. These studies highlight the potential of pyrimidine derivatives in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007), (Patel & Patel, 2017).

3. Insecticidal and Antimicrobial Potentials

Studies on pyrimidine-linked pyrazole heterocyclics, which are structurally related to the compound , have shown promising insecticidal and antimicrobial potentials. This suggests potential applications in agricultural and pharmaceutical fields (Deohate & Palaspagar, 2020).

4. Apoptosis Induction

Some pyrimidine derivatives have been identified as potent apoptosis inducers, particularly in cancer research. This suggests a role for these compounds in developing new cancer therapies (Kemnitzer et al., 2009).

Mécanisme D'action

Target of Action

Similar compounds have been found to target key functional proteins in bacterial cell division , and some 2-aminopyrimidines have been reported to be active against Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54 .

Mode of Action

It can be inferred that the compound interacts with its targets, leading to changes that inhibit the growth or function of the target organisms .

Biochemical Pathways

Similar compounds have been found to interfere with the normal functioning of key proteins in bacterial cell division , and some 2-aminopyrimidines have shown activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54 , suggesting they may affect pathways related to these organisms.

Result of Action

Similar compounds have shown antimicrobial activity , and some 2-aminopyrimidines have exhibited antitrypanosomal and antiplasmodial activities .

Orientations Futures

Propriétés

IUPAC Name |

4-[3-(4-methylphenyl)-2,1-benzoxazol-5-yl]pyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O/c1-11-2-4-12(5-3-11)17-14-10-13(6-7-16(14)22-23-17)15-8-9-20-18(19)21-15/h2-10H,1H3,(H2,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQQXGHPTBZQCAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C4=NC(=NC=C4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2358110.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2,6-difluorobenzoate](/img/structure/B2358114.png)

![N-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)-4-morpholinecarboxamide](/img/structure/B2358118.png)